3-Fluorocyclopentanecarboxylic acid
Description
Cyclopentanecarboxylic acid derivatives are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals. For example, 1-(3-Fluorophenyl)cyclopentanecarboxylic acid (C₁₂H₁₃FO₂, MW 208.23) demonstrates the role of fluorine in enhancing reactivity and specificity in drug synthesis . This review focuses on comparing cyclopentanecarboxylic acid derivatives with varying substituents to infer the behavior of 3-fluorocyclopentanecarboxylic acid.
Properties
IUPAC Name |
3-fluorocyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWIEXZISHZBTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1508595-64-9 | |
| Record name | 3-fluorocyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorocyclopentanecarboxylic acid can be achieved through several methods. One common approach involves the fluorination of cyclopentanecarboxylic acid using a suitable fluorinating agent. This reaction typically requires controlled conditions to ensure selective fluorination at the desired position on the cyclopentane ring .
Another method involves the carboxylation of fluorocyclopentane. This process can be carried out under high pressure and temperature, using carbon dioxide as the carboxylating agent and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, where cyclopentanecarboxylic acid is treated with fluorinating agents in reactors designed to handle high pressures and temperatures. The choice of fluorinating agent and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluorocyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3-Fluorocyclopentanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Fluorocyclopentanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biological activities .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Pharmaceuticals: Fluorinated cyclopentanecarboxylic acids are pivotal in synthesizing kinase inhibitors and anti-inflammatory agents due to their metabolic stability .
- Agrochemicals: Trifluoromethyl derivatives exhibit potent herbicidal activity, as seen in analogs like 3-(trifluoromethyl)cyclopentane-1-carboxylic acid .
- Specialty Chemicals: Unsaturated derivatives (e.g., 3-cyclopentene-1-carboxylic acid) serve as monomers in biodegradable polymer research .
Biological Activity
3-Fluorocyclopentanecarboxylic acid (3-FCPA) is a fluorinated organic compound that has garnered attention due to its unique structural attributes and potential biological activities. This article delves into the biological activity of 3-FCPA, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
3-FCPA is characterized by the presence of a cyclopentane ring with a carboxylic acid group and a fluorine atom at the third carbon position. Its molecular formula is , and it has a molecular weight of approximately 134.14 g/mol. The introduction of the fluorine atom is significant as it affects the compound's lipophilicity and biological interactions.
The biological activity of 3-FCPA can be attributed to its ability to interact with various biomolecules. The carboxylic acid group allows for hydrogen bonding with proteins, while the fluorine atom can enhance membrane permeability, potentially leading to improved bioavailability in therapeutic applications.
Antimicrobial Properties
Preliminary studies suggest that 3-FCPA exhibits antimicrobial properties. In vitro assays have shown effectiveness against certain bacterial strains, indicating potential as an antibacterial agent. Further investigations are needed to elucidate the specific mechanisms by which 3-FCPA exerts its antibacterial effects.
Neurological Effects
Research indicates that derivatives of cyclopentanecarboxylic acids, including 3-FCPA, may interact with the GABAergic system. For instance, related compounds have been shown to act as inactivators of GABA-aminotransferase (GABA-AT), an enzyme involved in GABA metabolism. This interaction suggests potential applications in treating neurological disorders such as epilepsy.
Case Studies
- GABA-AT Inhibition : A study on structurally similar compounds demonstrated that certain cyclopentane derivatives effectively inhibit GABA-AT. For example, 3-amino-4-fluorocyclopentane carboxylic acid (FCP) showed significant binding affinity and inactivation rates against GABA-AT, suggesting that 3-FCPA may share similar properties .
- Antibacterial Activity : In vitro testing of 3-FCPA against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating moderate antibacterial activity . Further studies are required to explore its efficacy against a broader range of pathogens.
Comparison of Biological Activities
| Compound | Activity Type | MIC (µg/mL) | Binding Affinity (K_i, mM) |
|---|---|---|---|
| This compound | Antibacterial | 50 | N/A |
| 3-Amino-4-fluorocyclopentane carboxylic acid (FCP) | GABA-AT Inhibitor | N/A | 0.053 |
| Vigabatrin | GABA-AT Inhibitor | N/A | 0.29 |
Research Findings
Recent studies highlight the importance of fluorinated compounds in medicinal chemistry due to their enhanced biological activities compared to non-fluorinated analogs. The presence of fluorine often leads to increased lipophilicity, which can improve pharmacokinetic properties such as absorption and distribution.
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